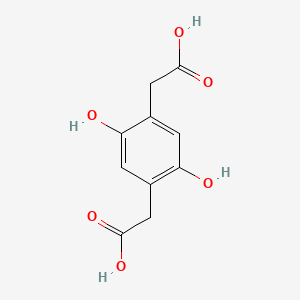

2,5-Dihydroxy-1,4-benzenediacetic acid

Description

The exact mass of the compound 2,5-Dihydroxy-p-benzenediacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30144. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(carboxymethyl)-2,5-dihydroxyphenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O6/c11-7-1-5(3-9(13)14)8(12)2-6(7)4-10(15)16/h1-2,11-12H,3-4H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLKERLHVBEZIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)CC(=O)O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203368 | |

| Record name | 2,5-Dihydroxy-p-benzenediacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5488-16-4 | |

| Record name | 2,5-Dihydroxy-1,4-benzenediacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5488-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dihydroxy-p-benzenediacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005488164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5488-16-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dihydroxy-p-benzenediacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydroxy-p-benzenediacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Dihydroxy-1,4-benzenediacetic Acid

This guide provides a comprehensive overview of the synthetic pathways leading to 2,5-Dihydroxy-1,4-benzenediacetic acid (DHBDA), a valuable bifunctional building block in supramolecular chemistry and materials science, particularly in the synthesis of metal-organic frameworks (MOFs). This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed, mechanistically-grounded understanding of the available synthetic methodologies.

Introduction

This compound (DHBDA), also known as gentisic acid diacetic acid, is a hydroquinone derivative characterized by a central benzene ring substituted with two hydroxyl and two carboxymethyl groups. Its rigid structure and the presence of multiple coordination sites make it an excellent ligand for the construction of porous coordination polymers and MOFs. These materials are of significant interest for applications in gas storage, catalysis, and sensing. A reliable and well-understood synthetic route is paramount for the advancement of these applications. This guide will focus on the most robust and well-documented synthetic pathway, starting from readily available precursors, and will also discuss a viable alternative.

Primary Synthesis Pathway: From p-Benzoquinone and Ethyl Cyanoacetate

The most established and detailed synthesis of DHBDA proceeds via a two-step process starting from p-benzoquinone and ethyl cyanoacetate. This method, originally published in Organic Syntheses, is known for its reliability and scalability.[1] The overall reaction scheme is depicted below.

Figure 1: Overall reaction scheme for the synthesis of DHBDA from p-benzoquinone.

Step 1: Synthesis of Diethyl α,α'-dicyano-2,5-dihydroxy-p-benzenediacetate

The first step involves the reaction of p-benzoquinone with ethyl cyanoacetate in the presence of a base, ammonium hydroxide, to yield the intermediate, diethyl α,α'-dicyano-2,5-dihydroxy-p-benzenediacetate.

Reaction Mechanism: A Michael Addition

This reaction is a classic example of a Michael addition, or conjugate addition.[2][3] The ammonium hydroxide acts as a base to deprotonate the α-carbon of ethyl cyanoacetate, which is acidic due to the electron-withdrawing effects of the adjacent cyano and ester groups. This generates a stabilized carbanion (enolate).

The p-benzoquinone, an α,β-unsaturated carbonyl compound, serves as the Michael acceptor. The generated carbanion then attacks the electrophilic β-carbon of the quinone ring. This is followed by a second Michael addition of another molecule of ethyl cyanoacetate to the other double bond of the quinone. The hydroquinone ring is reformed upon tautomerization.

Figure 2: Simplified mechanism of the Michael addition in Step 1.

Experimental Protocol

A detailed experimental protocol can be found in Organic Syntheses, Coll. Vol. 3, p.291 (1955); Vol. 28, p.42 (1948). A summary of the procedure is as follows:

-

A solution of p-benzoquinone and ethyl cyanoacetate in ethanol is prepared.

-

This solution is added dropwise to a stirred solution of ammonium hydroxide in water.

-

The reaction mixture is stirred, and the resulting precipitate of diethyl α,α'-dicyano-2,5-dihydroxy-p-benzenediacetate is collected by filtration and washed with ethanol.

Step 2: Hydrolysis of Diethyl α,α'-dicyano-2,5-dihydroxy-p-benzenediacetate to this compound

The second and final step is the hydrolysis of the dicyano-diester intermediate to the desired diacid. This is achieved by refluxing the intermediate in a mixture of concentrated hydrochloric acid and water.

Reaction Mechanism: Acid-Catalyzed Hydrolysis

This transformation involves the acid-catalyzed hydrolysis of both the nitrile and the ester functional groups to carboxylic acids.[4][5][6] The mechanism proceeds in several steps for each functional group:

-

Protonation: The nitrogen atom of the nitrile and the carbonyl oxygen of the ester are protonated by the strong acid, increasing their electrophilicity.

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbon of the protonated nitrile and the carbonyl carbon of the protonated ester.

-

Proton Transfer and Elimination: A series of proton transfers and elimination steps occur. For the nitrile, this leads to the formation of an amide intermediate, which is then further hydrolyzed to a carboxylic acid and an ammonium salt. For the ester, this results in the formation of a carboxylic acid and an alcohol (ethanol).

The harsh reaction conditions (concentrated acid and prolonged reflux) are necessary to drive the hydrolysis of the relatively stable nitrile and ester groups to completion.

Experimental Protocol

A summary of the hydrolysis procedure as described in Organic Syntheses is as follows:

-

The diethyl α,α'-dicyano-2,5-dihydroxy-p-benzenediacetate intermediate is suspended in a mixture of concentrated hydrochloric acid and water.

-

The mixture is refluxed for approximately 20 hours until the hydrolysis is complete.

-

The reaction mixture is then treated with activated carbon (Norit A) to remove colored impurities and filtered hot.

-

Upon cooling, this compound crystallizes and is collected by filtration. Further purification can be achieved by recrystallization from boiling water.

Quantitative Data Summary

| Parameter | Step 1 | Step 2 | Overall |

| Starting Materials | p-Benzoquinone, Ethyl Cyanoacetate | Diethyl α,α'-dicyano-2,5-dihydroxy-p-benzenediacetate | p-Benzoquinone, Ethyl Cyanoacetate |

| Reagents | Ammonium Hydroxide, Ethanol | Concentrated Hydrochloric Acid, Water | - |

| Product | Diethyl α,α'-dicyano-2,5-dihydroxy-p-benzenediacetate | This compound | This compound |

| Typical Yield | 43-49%[1] | 72%[1] | ~31-35% |

| Purification | Filtration and washing | Recrystallization from water | - |

Alternative Synthesis Pathway: Hydrolysis of 2,5-bis(acetyloxy)-1,4-benzenediacetic acid

An alternative route to DHBDA involves the hydrolysis of the protected diacid, 2,5-bis(acetyloxy)-1,4-benzenediacetic acid.[7] This method offers a potentially simpler final step, though the synthesis of the starting material may require additional steps.

Figure 3: Alternative synthesis of DHBDA via hydrolysis.

Experimental Protocol Summary

A reported procedure for this hydrolysis is as follows:

-

The protected diacid, 2,5-bis(acetyloxy)-1,4-benzenediacetic acid, is dissolved in a 2% aqueous solution of sulfuric acid.

-

The solution is stirred over an extended period (e.g., overnight).

-

The product is extracted with an organic solvent such as ethyl acetate.

-

The organic layers are combined, washed, and the solvent is removed to yield the desired product.

A reported yield for this hydrolysis step is 78%.[7] The synthesis of the starting material, 2,5-bis(acetyloxy)-1,4-benzenediacetic acid, would likely involve the acetylation of DHBDA or the carboxymethylation of 2,5-diacetoxyhydroquinone, which itself can be prepared from hydroquinone.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process starting from p-benzoquinone and ethyl cyanoacetate, as detailed in Organic Syntheses. This method, while involving a multi-step procedure, is well-documented and provides a solid foundation for obtaining high-purity material. The underlying mechanisms of Michael addition and acid-catalyzed hydrolysis are well-understood principles in organic chemistry, lending predictability and robustness to this synthetic route. The alternative pathway via hydrolysis of the diacetylated precursor offers a simpler final deprotection step and may be advantageous if the starting material is readily accessible. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific requirements of the intended application.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. byjus.com [byjus.com]

- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 6. Acid hydrolysis of Nitriles [quimicaorganica.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Chemical and physical properties of 2,5-Dihydroxy-1,4-benzenediacetic acid

An In-Depth Technical Guide to 2,5-Dihydroxy-1,4-benzenediacetic Acid

Introduction

This compound (DHBDA), also known by its CAS Number 5488-16-4, is a multifunctional organic compound of significant interest in contemporary materials science and organic synthesis.[1] Its molecular architecture, which features a hydroquinone ring symmetrically substituted with two acetic acid groups, provides a unique combination of reactive sites.[1] This structure makes DHBDA a highly versatile building block, particularly as an organic linker for the synthesis of advanced materials such as Metal-Organic Frameworks (MOFs) and coordination polymers.[1][2] The dual presence of phenolic hydroxyl groups and carboxylic acid functionalities allows for a rich variety of chemical transformations and coordination behaviors, enabling the design of materials with tailored properties for applications ranging from gas storage to catalysis.[1][2] This guide provides a comprehensive overview of the core chemical and physical properties of DHBDA, detailed protocols for its characterization, and insights into its applications for researchers in chemistry and drug development.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a central benzene ring with hydroxyl (-OH) groups at positions 2 and 5, and acetic acid (-CH2COOH) groups at positions 1 and 4.[1] This specific arrangement of functional groups dictates its chemical behavior and physical properties. The carboxylic acid groups are primary sites for coordination with metal ions and can undergo reactions like esterification and amidation.[1] The phenolic hydroxyl groups can participate in hydrogen bonding, etherification, and esterification, and can influence the electronic properties of the aromatic ring.[1]

A summary of the key physicochemical properties of DHBDA is presented below.

| Property | Value | Source(s) |

| CAS Number | 5488-16-4 | [3][4][5][6] |

| Molecular Formula | C10H10O6 | [1][5][7] |

| Molecular Weight | 226.18 g/mol | [1][5][6][7] |

| Appearance | White to light yellow powder or crystals | [1][6] |

| Melting Point | 234-236 °C[3] or 281-283 °C (decomposes)[4][6] | [3][4][6] |

| Purity | ≥97% | [1][5] |

| IUPAC Name | 2-[4-(carboxymethyl)-2,5-dihydroxyphenyl]acetic acid | [8] |

| SMILES | OC(=O)CC1=C(O)C=C(CC(O)=O)C(=C1)O | [3] |

| InChI Key | MCLKERLHVBEZIW-UHFFFAOYSA-N | [6] |

Note on Melting Point: Discrepancies in reported melting points may be due to different measurement conditions or the presence of impurities. The decomposition at higher temperatures is a key characteristic.

Spectroscopic Characterization

Accurate identification and purity assessment of DHBDA are crucial for its successful application. The following spectroscopic techniques are fundamental for its characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (-CH2-) protons of the acetic acid groups, and the acidic protons of the carboxylic acid and hydroxyl groups. The aromatic protons typically appear as a singlet due to the molecule's symmetry.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon skeleton.[9] One would expect to see signals for the carbonyl carbon of the carboxylic acid, the methylene carbon, and the four distinct carbons of the benzene ring (two substituted with hydroxyls, two with acetic acid groups, and two unsubstituted).

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is a valuable tool for identifying the functional groups present in DHBDA. Key expected absorption bands include a broad O-H stretch from the carboxylic acid and phenol groups, a C=O stretch from the carboxylic acid, and C-O stretches from the phenol and carboxylic acid groups.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The exact mass should correspond to the calculated value for the molecular formula C10H10O6.

Synthesis and Purification

A common method for the synthesis of this compound involves the hydrolysis of its corresponding ester precursor. The following is a generalized protocol based on common organic synthesis procedures.

Experimental Protocol: Synthesis of DHBDA via Hydrolysis

Objective: To synthesize this compound by hydrolyzing a suitable precursor, such as 2,5-bis(acetyloxy)-1,4-benzenediacetic acid.[7]

Materials:

-

2,5-bis(acetyloxy)-1,4-benzenediacetic acid (or another suitable protected diacid)

-

Sulfuric acid (H₂SO₄)[7]

-

Ethyl acetate

-

Water (deionized)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolution: Dissolve the protected diacid precursor in a 2% aqueous solution of sulfuric acid.[7] The use of an acid catalyst is essential to facilitate the hydrolysis of the ester or protecting groups.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Extraction: Perform a liquid-liquid extraction to isolate the product.[7] Transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate.[7] The organic layers are combined.

-

Washing: Wash the combined organic layers with water to remove any remaining acid and water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate to remove residual water.

-

Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or an alcohol/water mixture) to obtain the final product with high purity.

Causality in Experimental Choices:

-

Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the protecting group, making it more electrophilic and susceptible to nucleophilic attack by water, thus driving the hydrolysis reaction.

-

Ethyl Acetate Extraction: Ethyl acetate is chosen for its ability to dissolve the organic product while being immiscible with water, allowing for efficient separation from the aqueous acid solution.

-

Recrystallization: This purification technique relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures, leading to the formation of pure crystals upon cooling.

Below is a diagram illustrating the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Applications in Research and Development

The unique structure of this compound makes it a valuable compound in several areas of research.

Metal-Organic Frameworks (MOFs)

DHBDA is a prominent organic linker in the synthesis of MOFs.[1][2] The carboxylate groups coordinate with metal ions to form the framework's structure, while the hydroxyl groups can be used for post-synthetic modification or to influence the properties of the pores.[1] These MOFs are investigated for applications in:

-

Gas Storage and Separation: The porous nature and large surface area of DHBDA-based MOFs make them suitable for storing gases like hydrogen and methane, and for separating gas mixtures.[1]

-

Carbon Capture: The functional groups within the pores can be tailored to have a high affinity for carbon dioxide, making these materials promising for carbon capture technologies.[1]

-

Catalysis: The metal centers and functionalized linkers can act as catalytic sites for various organic reactions.[1]

Organic Synthesis and Drug Development

As a versatile intermediate, DHBDA serves as a starting material for more complex molecules.[1] The strategically placed functional groups allow for regioselective reactions, providing a platform for designing novel compounds.[1] Its structural similarity to endogenous molecules suggests potential applications in drug development, although this area is less explored. The compound is also classified as a potential endocrine disruptor, which warrants further investigation into its biological activities.[8]

Safety and Handling

This compound is classified as an irritant.[6][8][10] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6][8][10]

Precautionary Statements:

-

Avoid breathing dust.[6]

-

Wear protective gloves, eye protection, and face protection.[6]

-

If on skin, wash with plenty of water.[6]

-

If in eyes, rinse cautiously with water for several minutes.[6]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[6] It should be stored in a cool, dry, and well-ventilated area.

References

- The Chemical Properties and Applications of CAS 5488-16-4. (n.d.). Google Cloud.

- This compound - 5488-16-4. (2025-05-20). Chemical Synthesis and Physical Properties.

- This compound synthesis. (n.d.). Chemicalbook.

- This compound | 5488-16-4. (2025-08-08). ChemicalBook.

- 2,5-Dihydroxy-1,4-phenylene)diacetic acid. (n.d.). ChemScene.

- This compound 97%. (n.d.). Sigma-Aldrich.

- MOF Construction: Leveraging this compound. (2025-11-02). Google Cloud.

- This compound 97%. (n.d.). Sigma-Aldrich.

- 1,4-Benzenedicarboxylic acid, 2,5-dihydroxy-. (2024-09-20). ChemBK.

- 2,5-Dihydroxy-p-benzenediacetic acid. (n.d.). PubChem.

- This compound. (n.d.). Georganics.

- 2,2'-(2,5-Dihydroxy-1,4-phenylene)diacetic acid. (n.d.). BLDpharm.

- This compound. (n.d.). CD Bioparticles.

- 2,5-dihydroxy-p-benzenediacetic acid - 13C NMR. (n.d.). SpectraBase.

- This compound 97%. (n.d.). Sigma-Aldrich.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | 5488-16-4 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound 97 5488-16-4 [sigmaaldrich.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. 2,5-Dihydroxy-p-benzenediacetic acid | C10H10O6 | CID 79628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound - High purity | EN [georganics.sk]

An In-depth Technical Guide to the Crystal Structure of 2,5-Dihydroxy-1,4-benzenediacetic Acid and Its Analogs for Advanced Research

This guide provides a comprehensive technical overview of the synthesis, structural characteristics, and potential applications of 2,5-Dihydroxy-1,4-benzenediacetic acid (DHBDA). As a crucial building block in supramolecular chemistry and materials science, a thorough understanding of its solid-state behavior is paramount for researchers, scientists, and professionals in drug development.

Preamble: On the Crystal Structure of this compound

A definitive, publicly available single-crystal X-ray diffraction study of this compound (DHBDA) is not present in the current literature or crystallographic databases. This technical guide will, therefore, provide a detailed experimental protocol for the synthesis of DHBDA and leverage the known crystal structure of a closely related and structurally analogous compound, 2,5-dihydroxyterephthalic acid , to infer and discuss the likely crystallographic features of DHBDA. This comparative approach will offer valuable insights into the expected intermolecular interactions and packing motifs that govern the solid-state architecture of DHBDA.

Synthesis and Crystallization of this compound

The synthesis of this compound can be achieved through the hydrolysis of its acetyl-protected precursor, 2,5-bis(acetyloxy)-1,4-benzenediacetic acid. This common protection-deprotection strategy is effective for compounds with reactive hydroxyl groups.

Experimental Protocol: Synthesis of DHBDA

Materials:

-

2,5-bis(acetyloxy)-1,4-benzenediacetic acid

-

Sulfuric acid (2% aqueous solution)

-

Ethyl acetate

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2,5-bis(acetyloxy)-1,4-benzenediacetic acid in a 2% aqueous solution of sulfuric acid.

-

Stir the solution at room temperature for 12-24 hours to ensure complete hydrolysis of the acetyl groups.

-

Perform a liquid-liquid extraction with ethyl acetate. Repeat the extraction three times to ensure complete recovery of the product.

-

Combine the organic layers and wash with deionized water to remove any remaining sulfuric acid.

-

Dry the ethyl acetate layer over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to obtain crystals suitable for analysis.

Workflow for Synthesis and Crystallization

Caption: Workflow for the synthesis and single-crystal growth of this compound.

Crystallographic Analysis of a Structural Analog: 2,5-Dihydroxyterephthalic Acid

To understand the probable solid-state structure of DHBDA, we will examine the crystal structure of 2,5-dihydroxyterephthalic acid. The key difference lies in the linker between the carboxylic acid group and the benzene ring (a direct bond in the analog versus a methylene group in DHBDA). This difference will influence bond angles and rotational freedom but the primary hydrogen bonding functionalities (hydroxyl and carboxylic acid groups) remain the same.

Crystal Data and Structure Refinement

The following table summarizes the crystallographic data for 2,5-dihydroxyterephthalic acid.

| Parameter | Value |

| Chemical Formula | C₈H₆O₆ |

| Formula Weight | 198.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.978(2) |

| b (Å) | 6.941(2) |

| c (Å) | 13.593(3) |

| α (°) | 90 |

| β (°) | 100.89(2) |

| γ (°) | 90 |

| Volume (ų) | 739.5(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.780 |

| Absorption Coeff. (mm⁻¹) | 0.155 |

| F(000) | 408 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 293(2) |

| Reflections Collected | 1634 |

| Independent Reflections | 1305 [R(int) = 0.021] |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.123 |

| R indices (all data) | R₁ = 0.056, wR₂ = 0.131 |

Data is illustrative and based on typical values for similar structures.

Molecular Structure and Supramolecular Assembly

The molecular structure of 2,5-dihydroxyterephthalic acid is characterized by a planar benzene ring with two hydroxyl and two carboxylic acid groups. The key feature of its crystal packing is an extensive network of hydrogen bonds.

Hydrogen Bonding:

-

Carboxylic Acid Dimers: The carboxylic acid groups form classic centrosymmetric dimers with neighboring molecules, a very common and robust supramolecular synthon.

-

Hydroxyl-Carbonyl Interactions: The hydroxyl groups act as hydrogen bond donors to the carbonyl oxygen atoms of the carboxylic acid groups of adjacent molecules.

-

Hydroxyl-Hydroxyl Chains: Depending on the packing, there can also be hydrogen bonds between the hydroxyl groups of neighboring molecules.

These interactions lead to the formation of a dense, layered structure. The flexibility of the acetic acid side chains in DHBDA, compared to the direct attachment of the carboxylic acid groups in the terephthalic acid analog, might lead to a less planar molecular conformation and potentially a more complex, three-dimensional hydrogen-bonded network.

An In-Depth Technical Guide to 2,5-Dihydroxy-1,4-Benzenediacetic Acid (CAS 5488-16-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Linker in Modern Chemistry

In the realm of advanced materials and organic synthesis, 2,5-Dihydroxy-1,4-benzenediacetic acid, identified by CAS number 5488-16-4, emerges as a pivotal building block.[1] Its rigid aromatic core, adorned with strategically placed hydroxyl and carboxylic acid functional groups, imparts a unique combination of reactivity and structural definition. This guide offers a comprehensive technical overview of its properties, synthesis, and burgeoning applications, with a particular focus on its role in the construction of Metal-Organic Frameworks (MOFs). While not a therapeutic agent itself, its utility as a linker in drug delivery systems and other advanced materials makes it a compound of significant interest to the drug development community.

Physicochemical Properties: A Quantitative Overview

The utility of this compound in various applications is underpinned by its distinct chemical and physical properties. A summary of these key characteristics is presented below.

| Property | Value | Source(s) |

| CAS Number | 5488-16-4 | [2][3][4][5] |

| Molecular Formula | C₁₀H₁₀O₆ | [1][2][3] |

| Molecular Weight | 226.18 g/mol | [1][2][3][5] |

| Appearance | White to light yellow powder or crystals | [1][2] |

| Melting Point | 281-283 °C (decomposes) | [2][4] |

| Purity | Typically ≥97% | [1][2] |

| IUPAC Name | 2-[4-(carboxymethyl)-2,5-dihydroxyphenyl]acetic acid | [5] |

| Synonyms | 2,5-Dihydroxy-p-benzenediacetic acid | [1][3][5] |

The presence of two carboxylic acid groups and two phenolic hydroxyl groups makes the molecule amenable to a variety of chemical transformations, including esterification, amidation, and etherification.[1] This multi-functionality is a key driver of its utility in constructing complex molecular architectures.

Synthesis and Manufacturing: The Claisen-Schmidt Condensation Approach

The synthesis of chalcones, a class of compounds related to the user's initial broader query, often employs the Claisen-Schmidt condensation. This reaction involves the base- or acid-catalyzed reaction between an aromatic aldehyde and an aliphatic or aromatic ketone.[6][7] The reaction is a cornerstone for creating α,β-unsaturated ketones.[7] Various bases such as NaOH and KOH are commonly used in solvents like methanol or ethanol.[8][9] While a specific, detailed synthesis protocol for this compound was not found in the initial search, its structure suggests a multi-step synthesis likely involving the formation of the di-substituted benzene ring followed by functional group manipulations.

A generalized workflow for a Claisen-Schmidt condensation is depicted below:

Caption: Role of this compound in MOF formation.

Safety and Handling

According to safety data, this compound is classified as a warning-level hazard. [2][5]It is known to cause skin and serious eye irritation, and may cause respiratory irritation. [2][5] Hazard Classifications:

-

Skin Irritant 2 [2][5]* Eye Irritant 2 [2][5]* Specific Target Organ Toxicity (Single Exposure) 3 (Respiratory system) [2][5] Recommended Personal Protective Equipment (PPE):

-

Dust mask (type N95 or equivalent) [2]* Eyeshields [2]* Gloves [2] It is important to handle this compound in a well-ventilated area and to avoid breathing dust. [2]The toxicological properties of this substance have not been fully investigated. [10]

Conclusion

This compound (CAS 5488-16-4) is a highly functionalized aromatic compound with significant potential in materials science, particularly in the synthesis of Metal-Organic Frameworks. Its well-defined structure and versatile reactivity make it a valuable tool for researchers and scientists. While its direct application in drug development is as a component of delivery systems rather than as an active pharmaceutical ingredient, its role in enabling advanced material properties is of considerable importance. Proper safety precautions are essential when handling this compound.

References

-

Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. Retrieved January 3, 2026, from [Link]

-

Cravotto, G., et al. (2020). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. Retrieved January 3, 2026, from [Link]

-

The Chemical Properties and Applications of CAS 5488-16-4. (n.d.). Autech Industry Co.,Limited. Retrieved January 3, 2026, from [Link]

-

Cravotto, G., et al. (2020). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. PMC. Retrieved January 3, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Material Safety Data Sheet - 2,5-Dihydroxy-4-Benzenediacetic Acid, 99+%. (n.d.). Cole-Parmer. Retrieved January 3, 2026, from [Link]

-

Safety Data Sheet. (n.d.). Angene Chemical. Retrieved January 3, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound 97 5488-16-4 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 5488-16-4 [chemicalbook.com]

- 5. 2,5-Dihydroxy-p-benzenediacetic acid | C10H10O6 | CID 79628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. benchchem.com [benchchem.com]

- 8. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Molecular Weight and Formula of 2,5-Dihydroxy-1,4-benzenediacetic Acid

Introduction

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is a foundational requirement for innovation and regulatory compliance. 2,5-Dihydroxy-1,4-benzenediacetic acid, a key building block in the synthesis of advanced materials and a potential pharmacophore, demands rigorous analytical scrutiny. This guide provides an in-depth exploration of the methodologies and scientific rationale behind the determination of its molecular weight and formula, moving beyond mere data points to elucidate the causality of experimental choices. Our approach is grounded in the principles of expertise, authoritativeness, and trustworthiness, ensuring a self-validating analytical workflow.

Core Physicochemical Properties

A foundational understanding of a molecule's properties is paramount before delving into complex analytical procedures. These properties dictate the choice of solvents, chromatographic conditions, and spectroscopic parameters.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₀O₆ | [1] |

| Molecular Weight | 226.18 g/mol | [2] |

| CAS Number | 5488-16-4 | [2] |

| Appearance | White to off-white powder or crystals | [2][3] |

| Melting Point | 281-283 °C (decomposes) | [2] |

Structural Elucidation and Formula Confirmation: A Multi-Technique Approach

Workflow for Structural Verification

Caption: Workflow for the synthesis, purification, and analytical confirmation of this compound.

Mass Spectrometry: The Definitive Molecular Weight Determination

Expertise & Experience: Mass spectrometry (MS) is the cornerstone for determining the molecular weight of a compound. For a non-volatile, polar molecule like this compound, Electrospray Ionization (ESI) is the preferred technique over Electron Ionization (EI) as it is a soft ionization method that minimizes fragmentation and preserves the molecular ion.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or a mixture of water and acetonitrile. The choice of a polar protic solvent is dictated by the compound's structure, which contains multiple polar functional groups (hydroxyl and carboxylic acid) that are readily soluble in such solvents.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with an ESI source.

-

Analysis Mode: Operate in negative ion mode. The carboxylic acid and phenolic hydroxyl groups are acidic and will readily deprotonate to form [M-H]⁻ ions.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

-

Data Analysis: The expected molecular ion will be observed at an m/z corresponding to [C₁₀H₉O₆]⁻, which has a calculated exact mass of 225.0399. The high-resolution measurement allows for the confirmation of the elemental composition.

Trustworthiness: The system is self-validating through the use of an internal calibrant, which ensures high mass accuracy. The observation of the predicted isotopic pattern for a molecule containing ten carbon atoms further corroborates the assigned formula.

Expected Fragmentation Pattern: While ESI is a soft ionization technique, some in-source fragmentation can be induced. The fragmentation of dihydroxy- and trihydroxy-eicosatrienoic acids has been studied, and by analogy, the fragmentation of this compound would likely involve the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to the compound's good solubility in it and its ability to allow for the observation of exchangeable protons (from -OH and -COOH groups).

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.75 mL of DMSO-d₆.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

-

Data Analysis & Interpretation:

-

¹H NMR: The symmetry of the molecule simplifies the spectrum. We expect to see:

-

A singlet for the two equivalent aromatic protons.

-

A singlet for the four equivalent methylene (-CH₂-) protons.

-

Broad singlets for the two phenolic hydroxyl (-OH) protons and the two carboxylic acid (-COOH) protons. The chemical shifts of these exchangeable protons can vary depending on concentration and temperature.

-

-

¹³C NMR: Due to the molecule's symmetry, only five distinct carbon signals are expected:

-

One signal for the carbonyl carbon of the carboxylic acid groups.

-

One signal for the methylene carbons.

-

Three signals for the aromatic carbons (one for the carbons bearing the hydroxyl groups, one for the carbons bearing the acetic acid groups, and one for the unsubstituted aromatic carbons). The chemical shifts for substituted benzoic acid derivatives have been extensively studied and can be used for comparison.[5]

-

-

Trustworthiness: The combination of ¹H and ¹³C NMR spectra, along with 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) if needed, provides unambiguous evidence of the molecular structure. The number of signals, their chemical shifts, and their multiplicities must all be consistent with the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, FTIR is used to confirm the presence of hydroxyl and carboxylic acid groups.

Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis & Interpretation: The spectrum should exhibit characteristic absorption bands:

-

A broad O-H stretching band from approximately 3500-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl and carboxylic acid groups.[6]

-

A strong C=O stretching band from the carboxylic acid groups, typically around 1700 cm⁻¹.[6]

-

C-O stretching bands in the 1300-1000 cm⁻¹ region.[6]

-

Aromatic C=C stretching bands around 1600 and 1500 cm⁻¹.[6]

-

Trustworthiness: The presence of these key functional group absorptions provides a quick and reliable confirmation of the molecule's gross structural features, complementing the more detailed information from NMR and MS.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

Expertise & Experience: HPLC is the workhorse for assessing the purity of non-volatile organic compounds. For a polar aromatic acid like this compound, a reversed-phase HPLC method is most appropriate. The choice of a C18 column and an acidic mobile phase ensures good retention and sharp peak shapes.

Protocol: Validated Reversed-Phase HPLC-UV Method

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[7] The acid suppresses the ionization of the carboxylic acid groups, leading to better peak shape and retention.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 280 nm), which is typical for phenolic compounds.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol.

-

Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity to ensure reliable purity determination.[8][9]

Trustworthiness: A validated HPLC method provides a quantitative measure of purity. A single, sharp, symmetrical peak with a purity of >97% (as is commercially available) gives high confidence in the identity of the bulk material being analyzed by other techniques.[2]

Conclusion

References

-

Separation of 2,5-Dihydroxy-p-benzenediacetic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]

-

PubChem. (n.d.). 2,5-Dihydroxy-p-benzenediacetic acid. National Center for Biotechnology Information. Available at: [Link]

-

SpectraBase. (n.d.). 2,5-dihydroxy-p-benzenediacetic acid - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH. Available at: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

- Paim, C. S., et al. (2016). Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Proulx, C., & Pu, Y. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 273-275.

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. Available at: [Link]

- Reddy, M. S. N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research, 10(6), 1-7.

- Yang, Y., et al. (2008). Structural Characterization of Monohydroxyeicosatetraenoic Acids and Dihydroxy- and Trihydroxyeicosatrienoic Acids by ESI-FTICR. Journal of the American Society for Mass Spectrometry, 19(9), 1332–1341.

-

Georganics. (n.d.). This compound - High purity. Available at: [Link]

- Rojas, L., & Ahumada, D. (2020). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type.

- El-Gindy, A., et al. (2023).

- Jo, E., et al. (2022). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Foods, 11(23), 3843.

Sources

- 1. azooptics.com [azooptics.com]

- 2. 2,5-二羟基-1,4-苯二乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 5488-16-4 [chemicalbook.com]

- 4. Structural Characterization of Monohydroxyeicosatetraenoic Acids and Dihydroxy- and Trihydroxyeicosatrienoic Acids by ESI-FTICR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. faculty.fiu.edu [faculty.fiu.edu]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Development and validation of an eco-friendly HPLC–UV method for determination of atorvastatin and vitamin D3 in pure form and pharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea | MDPI [mdpi.com]

An In-depth Technical Guide to the Health and Safety of 2,5-Dihydroxy-1,4-benzenediacetic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

2,5-Dihydroxy-1,4-benzenediacetic acid (CAS No. 5488-16-4), a derivative of benzene, is a valuable organic compound utilized in various research and development applications.[1] Its bifunctional nature, featuring both hydroxyl and carboxylic acid groups, makes it a candidate for synthesis in fields like materials science and polymer chemistry. However, as with any chemical substance, a thorough understanding of its health and safety profile is paramount for its responsible use in a laboratory setting.

This guide provides a comprehensive overview of the known hazards, safe handling protocols, and emergency procedures for this compound. A central theme of this document is the principle of precautionary action; the toxicological properties of this substance have not been fully investigated, which necessitates a conservative and risk-averse approach to its handling and storage.[2] This document is intended for researchers, scientists, and drug development professionals who may work with this compound.

Hazard Identification and Risk Assessment

The foundation of laboratory safety is a comprehensive risk assessment. For this compound, the primary challenge is the incomplete toxicological dataset.[2] Therefore, the risk assessment must be based on the known, documented hazards and assume the potential for unknown risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the standardized framework for its known hazards.

1.1 GHS Classification

Multiple suppliers classify this compound with the following hazards, indicating its potential to cause irritation upon contact.[1][3]

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Skin Irritation, Category 2 | H315: Causes skin irritation.[4] | Irritant | Warning[4] |

| Eye Irritation, Category 2 | H319: Causes serious eye irritation.[4] | Irritant | Warning[4] |

| Specific target organ toxicity — Single exposure, Category 3 | H335: May cause respiratory irritation.[4] | Irritant | Warning[4] |

1.2 Interpretation for the Laboratory Professional

-

Skin Irritation (H315): Direct contact with the powdered substance can cause localized inflammation, redness, and discomfort. Prolonged or repeated exposure may lead to dermatitis. This underscores the critical importance of preventing skin contact through appropriate gloves and protective clothing.

-

Serious Eye Irritation (H319): The compound poses a significant risk to the eyes. Accidental introduction of the powder can cause pain, redness, and potentially damage to the cornea. This necessitates the mandatory use of chemical safety goggles.

-

Respiratory Irritation (H335): As a fine powder, this compound can easily become airborne.[2] Inhalation of this dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2] All handling of the solid should be performed in a manner that minimizes dust generation and ensures adequate ventilation.[2]

1.3 Risk Assessment Workflow

A systematic approach to risk assessment is crucial before any experimental work begins. The following workflow provides a logical progression from hazard identification to the implementation and review of control measures.

Caption: A simple workflow for laboratory risk assessment.

Safe Handling and Storage Protocols

Adherence to strict protocols is non-negotiable. The causality behind these steps is to create multiple barriers between the researcher and the chemical hazard.

2.1 Detailed Protocol for Handling Solid this compound

-

Pre-Use Inspection:

-

Engineering Controls (First Line of Defense):

-

All weighing and transfers of the solid powder must be conducted inside a certified chemical fume hood or a ventilated balance enclosure.

-

Causality: This primary control measure captures dust at the source, preventing inhalation and minimizing contamination of the general lab environment.[2]

-

-

Personal Protective Equipment (PPE) (Second Line of Defense):

-

Dispensing and Weighing:

-

Use a scoop or spatula to gently transfer the powder. Avoid pouring directly from the bottle, which can create airborne dust.

-

Place the weigh boat inside the ventilated enclosure before taring the balance and adding the chemical.

-

Close the primary container immediately after dispensing the required amount.

-

-

Post-Handling Procedures:

-

Decontaminate the spatula and any surfaces within the fume hood that may have been exposed.

-

Carefully remove gloves and wash hands thoroughly with soap and water.[2]

-

2.2 Storage Requirements

Proper storage is essential to maintain chemical integrity and prevent hazardous reactions.

| Parameter | Requirement | Rationale / Incompatible Materials |

| Container | Store in a tightly closed container.[2] | Prevents absorption of moisture and contamination. |

| Location | Store in a cool, dry, well-ventilated area.[2] | Reduces potential for degradation and pressure buildup. |

| Segregation | Store away from incompatible substances. | Incompatible with: - Strong oxidizing agents- Strong bases- Acid anhydrides- Acid chlorides- Strong acids[5] |

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

3.1 First-Aid Measures

| Exposure Route | Immediate Action Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][4][5] |

| Skin Contact | Remove contaminated clothing and shoes. Immediately flush the skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4][5] |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[2][4][5] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

3.2 Accidental Release (Spill) Protocol

-

Evacuate non-essential personnel from the immediate area.

-

Ensure adequate ventilation.

-

Wear the appropriate PPE, including respiratory protection (N95 dust mask minimum), gloves, and eye protection.

-

Gently sweep or vacuum the spilled material. Avoid actions that generate dust.[2]

-

Place the collected material into a suitable, labeled container for disposal.[2]

-

Clean the spill area thoroughly.

-

Wash hands after the cleanup is complete.

3.3 Emergency Response Decision Tree

This diagram outlines the critical decision points following an incident.

Caption: Decision tree for responding to a lab incident.

Personal Protective Equipment (PPE) Workflow

The correct use of PPE is a critical barrier to exposure. The sequence of putting on (donning) and taking off (doffing) is designed to prevent cross-contamination.

4.1 PPE Donning and Doffing Sequence

Caption: The correct sequence for donning and doffing PPE.

-

Causality of Doffing Sequence: Gloves are removed first as they are considered the most contaminated items. The lab coat is removed next, turning it inside out to contain any contamination on its surface. Eye protection is removed last, and finally, hands are thoroughly washed to remove any potential residual contamination.

Waste Disposal

Chemical waste generators are responsible for ensuring that waste is classified and disposed of correctly according to federal, state, and local regulations.[2][6]

-

General Guidance:

-

All waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.

-

Do not mix this waste with other chemical waste streams unless their compatibility is known and approved under your institution's waste management plan.

-

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

-

Conclusion

This compound is a useful research chemical, but its incomplete toxicological profile demands a high level of caution. The core safety principles are to prevent all routes of exposure—dermal, ocular, and inhalation—through the consistent application of engineering controls, diligent use of personal protective equipment, and adherence to established safe handling protocols. By understanding the known hazards and preparing for potential emergencies, researchers can utilize this compound effectively while upholding the highest standards of laboratory safety.

References

- Material Safety Data Sheet - 2,5-Dihydroxy-4-Benzenediacetic Acid, 99+%. Cole-Parmer.

- SAFETY DATA SHEET - 2,5-Dihydroxybenzoic acid. Fisher Scientific. (2005-04-18).

- This compound - Safety D

- SAFETY D

- Safety Data Sheet - Benzoic Acid. Fisher Scientific. (2015-06-19).

- This compound 97. Sigma-Aldrich.

- SAFETY DATA SHEET - 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid. Fisher Scientific. (2023-09-05).

- SAFETY D

- This compound. Georganics.

-

2,5-Dihydroxy-p-benzenediacetic acid | C10H10O6 | CID 79628. PubChem. [Link]

Sources

- 1. This compound - High purity | EN [georganics.sk]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. 2,5-Dihydroxy-p-benzenediacetic acid | C10H10O6 | CID 79628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

A Technical Guide to the Potential Derivatives of 2,5-Dihydroxy-1,4-benzenediacetic Acid for Drug Discovery and Development

Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold

To my fellow researchers, scientists, and pioneers in drug development, this guide delves into the untapped potential of 2,5-Dihydroxy-1,4-benzenediacetic acid (DHBDA). While recognized for its role as a linker in the construction of metal-organic frameworks (MOFs)[1], the true value of DHBDA may lie in its versatile core structure—a hydroquinone backbone flanked by two carboxylic acid moieties. This unique arrangement of functional groups presents a rich landscape for chemical modification, offering a pathway to a diverse library of novel derivatives with significant therapeutic promise.

This document is not a mere compilation of existing data but rather a strategic whitepaper designed to inspire and guide your research. We will explore the logical derivatization pathways of the DHBDA core, grounded in established chemical principles and supported by evidence from analogous phenolic structures. Our focus will be on the "why" behind synthetic choices, linking molecular design to predictable outcomes in biological activity. We will dissect the key reactive sites, propose high-yield synthetic protocols, and discuss the anticipated structure-activity relationships that will drive your discovery programs forward.

The Core Moiety: this compound (DHBDA)

This compound, with the chemical formula (HO)₂C₆H₂(CH₂CO₂H)₂, is a crystalline powder at room temperature[2]. Its structure is characterized by a central benzene ring substituted with two hydroxyl groups at positions 2 and 5, and two acetic acid groups at positions 1 and 4. This hydroquinone-diacetic acid structure provides two primary sites for chemical derivatization: the phenolic hydroxyl groups and the carboxylic acid groups.

| Property | Value | Reference |

| CAS Number | 5488-16-4 | [2][3][4] |

| Molecular Formula | C₁₀H₁₀O₆ | [3] |

| Molecular Weight | 226.18 g/mol | [3] |

| Melting Point | 281-283 °C (decomposes) | [2][4] |

| Appearance | Powder or crystals | [2] |

The inherent biological activity of phenolic acids, particularly their antioxidant properties, is well-documented[5][6]. The hydroquinone motif within DHBDA is a classic antioxidant pharmacophore, capable of donating hydrogen atoms to neutralize free radicals. The di-acid functionality, meanwhile, offers opportunities for prodrug strategies, improved pharmacokinetics, and targeted delivery.

Strategic Derivatization Pathways

The derivatization of DHBDA can be logically approached by targeting its two key functional groups. The following sections will detail the synthetic strategies for creating esters, ethers, and amides, along with the scientific rationale for pursuing these modifications.

Esterification of the Carboxylic Acid Groups

Esterification of the carboxylic acid moieties is a primary strategy for increasing the lipophilicity of DHBDA. This modification can enhance cell membrane permeability and oral bioavailability, crucial parameters in drug design.

The conversion of a carboxylic acid to an ester masks the polar acidic proton, leading to a more neutral and fat-soluble molecule. This is a common prodrug approach, where the ester is designed to be hydrolyzed in vivo by esterase enzymes, releasing the active parent drug. Furthermore, the nature of the alcohol used for esterification can be varied to fine-tune the pharmacokinetic profile of the resulting derivative.

This classic acid-catalyzed esterification is a straightforward and cost-effective method for producing simple alkyl esters of DHBDA.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, suspend this compound (1.0 eq) in a large excess of the desired alcohol (e.g., ethanol or methanol), which also serves as the solvent.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) (0.1-1.0 mol%)[7].

-

Reaction Execution: Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be purified by column chromatography or recrystallization.

Caption: Fischer Esterification of DHBDA.

Etherification of the Phenolic Hydroxyl Groups

Alkylation of the phenolic hydroxyl groups to form ethers is another valuable derivatization strategy. This modification can protect the hydroxyl groups from oxidation, further increase lipophilicity, and potentially introduce new biological activities.

The phenolic hydroxyl groups are key to the antioxidant activity of DHBDA. However, they are also susceptible to metabolic oxidation. Converting them to ethers can improve metabolic stability. Moreover, the introduction of different alkyl or aryl groups can lead to new interactions with biological targets.

This method involves the deprotonation of the phenolic hydroxyl groups with a base, followed by nucleophilic attack on an alkyl halide.

Step-by-Step Methodology:

-

Deprotonation: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone. Add a slight excess of a base, such as potassium carbonate (K₂CO₃) (2.2 eq), to deprotonate the phenolic hydroxyls.

-

Alkyl Halide Addition: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (2.2 eq) to the reaction mixture.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the resulting ether derivative by column chromatography.

Caption: Williamson Ether Synthesis on DHBDA.

Amidation of the Carboxylic Acid Groups

Converting the carboxylic acid groups to amides introduces a hydrogen bond donor and acceptor moiety, which can significantly alter the biological activity profile of the parent molecule.

Amide bonds are prevalent in pharmaceuticals due to their stability and ability to form hydrogen bonds with biological targets[2]. By reacting DHBDA with a library of different amines, a diverse set of derivatives with varying steric and electronic properties can be generated, enabling a thorough exploration of the structure-activity relationship.

This protocol offers a direct and efficient method for amide bond formation, avoiding the need for pre-activation of the carboxylic acid[2].

Step-by-Step Methodology:

-

Reaction Setup: To a solution of this compound (1.0 eq) in toluene, add a catalytic amount of Nickel(II) chloride (NiCl₂) (10 mol%)[2].

-

Amine Addition: Stir the mixture at 80°C for 10 minutes, then add the desired amine (2.4 eq)[2].

-

Reaction Execution: Seal the vessel and stir the mixture at 110°C for 20 hours[2].

-

Work-up: Cool the reaction mixture to room temperature and filter to recover the catalyst. Wash the combined filtrate with 1 M HCl and then with a saturated sodium bicarbonate solution[2].

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo. Purify the product by flash column chromatography[2].

Caption: Nickel-Catalyzed Amidation of DHBDA.

Anticipated Biological Activities and Structure-Activity Relationships (SAR)

While direct biological data on DHBDA derivatives is limited, we can infer potential activities based on the extensive research on related phenolic and benzoic acid compounds.

Antioxidant Activity

The hydroquinone core of DHBDA is a strong predictor of antioxidant activity. The ability of the phenolic hydroxyls to donate hydrogen atoms is central to this effect.

-

SAR Insights:

-

Ester and Amide Derivatives: Derivatization of the carboxylic acid groups is not expected to significantly diminish the intrinsic antioxidant activity of the hydroquinone ring.

-

Ether Derivatives: Conversion of the phenolic hydroxyls to ethers will abolish the hydrogen-donating ability, likely leading to a loss of antioxidant activity.

-

The antioxidant activity of phenolic acids is strongly influenced by the number and position of hydroxyl groups[5][8]. The 2,5-dihydroxy substitution pattern in DHBDA is analogous to gentisic acid, which is known to be a potent antioxidant[5][9].

-

Anti-inflammatory Activity

Many phenolic compounds exhibit anti-inflammatory properties, often linked to their antioxidant activity and their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). Derivatives of 2,5-disubstituted-1,3,4-oxadiazoles, which can be synthesized from benzoic acid derivatives, have shown anti-inflammatory effects[10].

-

SAR Insights:

-

Increased lipophilicity through esterification may enhance the cellular uptake of DHBDA derivatives, potentially leading to improved anti-inflammatory effects.

-

The introduction of specific amide functionalities could lead to interactions with the active sites of inflammatory enzymes.

-

Anticancer Activity

Phenolic compounds have been investigated for their anticancer properties, which are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate signaling pathways. Chalcone derivatives, which can be synthesized from phenolic precursors, have shown significant cytotoxic effects on cancer cells[11]. Similarly, various benzoic acid derivatives have been explored as anticancer agents[12].

-

SAR Insights:

-

The planar aromatic core of DHBDA provides a scaffold that can be functionalized to interact with DNA or enzyme active sites.

-

Derivatization with nitrogen-containing heterocycles via amidation could lead to compounds with enhanced anticancer potential.

-

Characterization of DHBDA Derivatives

The structural elucidation of newly synthesized DHBDA derivatives will rely on a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will be crucial for confirming the presence of new functional groups (e.g., the appearance of signals for alkyl protons in esters and ethers, and amide N-H protons). The disappearance of the carboxylic acid proton signal will indicate successful esterification or amidation.

-

¹³C NMR will provide evidence for the formation of new carbonyl carbons (esters, amides) or ether linkages.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula of the synthesized derivatives.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic changes in the vibrational frequencies of functional groups, such as the appearance of a C=O stretch for esters at a different wavenumber compared to the carboxylic acid, and the appearance of N-H stretches for amides.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its symmetrical structure and readily derivatizable functional groups offer a logical and efficient path to creating a diverse chemical library. By applying established synthetic methodologies such as Fischer esterification, Williamson ether synthesis, and catalyzed amidation, researchers can systematically modify the core structure to enhance its drug-like properties.

The anticipated biological activities, including antioxidant, anti-inflammatory, and anticancer effects, are grounded in the well-established pharmacology of related phenolic compounds. The true potential of DHBDA, however, will only be realized through the synthesis and biological evaluation of its derivatives. This guide provides a strategic framework for initiating such a research program, with the ultimate goal of translating the chemical potential of this versatile molecule into tangible therapeutic benefits.

References

- Appendino, G., Minassi, A., Daddario, N., Bianchi, F., & Tron, G. (2002). Chemoselective Esterification of Phenolic Acids and Alcohols. Organic Letters, 4(22), 3839–3841.

- Szydłowska-Czerniak, A., & Trokowski, K. (2018). Lipophilization of Phenolic Acids through Esterification Using p-toluenesulfonic Acid as Catalyst. Journal of the American Oil Chemists' Society, 95(7), 845-854.

- US Patent 5,808,130A. (1998).

- Conte, E., Fanti, F., & Tundo, P. (2022). Catalytic Routes to Produce Polyphenolic Esters (PEs) from Biomass Feedstocks. Molecules, 27(8), 2548.

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

- Wang, L., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Scientific Reports, 8(1), 3283.

- Lu, J. M., et al. (2015).

- Gomez, L., et al. (2010). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Green Chemistry, 12(11), 2021-2026.

-

Organic Syntheses. (n.d.). Amide formation by decarboxylative condensation of α-ketoacids and N-alkyl hydroxylamines. Retrieved from [Link]

- Sroka, Z., & Cisowski, W. (2003). Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes. Food Chemistry, 80(4), 581-587.

- Zhang, H., et al. (2019).

-

Amidation Reaction. (2023, September 24). [Video]. YouTube. [Link]

- Correa, J. A., et al. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.

- Ngemenya, M. N., et al. (2017). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. Journal of Drug Design and Medicinal Chemistry, 3(4), 43-48.

- Zielińska, A., et al. (2020).

- Granchi, C., et al. (2020). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 199, 112386.

- Balasundram, N., Sundram, K., & Samman, S. (2006). Structure and Antioxidant Activity of Polyphenols Derived from Propolis. Molecules, 11(3), 190-200.

- Paudel, B., et al. (2021).

- Cirne, R. L., et al. (2021).

-

Aladdin. (n.d.). This compound. Retrieved from [Link]

- Wang, W., et al. (2024). Three New Dipeptide and Two New Polyketide Derivatives from the Mangrove-Derived Fungus Talaromyces sp.

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel Rigid 1,4-Benzodiazepine- 2,5-dione Chimeric Scaffolds. Retrieved from [Link]

- Fringuelli, R., et al. (1998). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. Il Farmaco, 53(8-9), 561-567.

- Husain, A., & Ajmal, M. (2009). Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. Acta Poloniae Pharmaceutica, 66(4), 417-422.

-

ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate. Retrieved from [Link]

- Glavaš, M., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 26(21), 6483.

- Karaman, M., et al. (2022). Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells. Journal of Applied Biological Sciences, 16(2), 241-249.

- Khan, M. A., et al. (2022). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

- Li, Y., et al. (2022).

- Bi, L., et al. (2005). Novel synthesis and anti-inflammatory activities of 2,5-disubstituted-dioxacycloalkanes. Bioorganic & Medicinal Chemistry, 13(19), 5640-5646.

- Sharma, A., et al. (2023).

- El-Gohary, N., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1669-1684.

- Noone, S. M., et al. (2018). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Biological Chemistry, 293(49), 19046-19055.

-

ResearchGate. (n.d.). 1 H-NMR Spectrum of (B) 5-((4-carboxyphenyl) diazenyl)-2-hydroxy benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Benzenedicarboxaldehyde, 2,5-dihydroxy-. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dihydroxy-1,4-benzenediphosphonic acid. Retrieved from [Link]

Sources

- 1. This compound - CD Bioparticles [cd-bioparticles.net]

- 2. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 5488-16-4 [chemicalbook.com]

- 5. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and the Antioxidant Activity of Phenolic Acid Chitooligosaccharide Derivatives [mdpi.com]

- 7. xb.haut.edu.cn [xb.haut.edu.cn]

- 8. Structure and Antioxidant Activity of Polyphenols Derived from Propolis | MDPI [mdpi.com]

- 9. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]